The synthesis of propyl-PEG2-bromide typically involves several key steps:
The synthesis parameters may vary, including solvent choice, temperature, and reaction time, which can significantly affect yield and purity .
The molecular structure of propyl-PEG2-bromide can be described as follows:
The structural formula can be represented as follows:
This structure allows for versatile applications in bioconjugation and drug delivery systems .
Propyl-PEG2-bromide participates in several key chemical reactions:
These reactions are critical for developing bioconjugates used in drug delivery systems and diagnostic applications .
The mechanism of action of propyl-PEG2-bromide primarily revolves around its ability to facilitate bioconjugation through click chemistry and nucleophilic substitution:
These mechanisms are crucial for applications in drug delivery systems where targeted delivery and solubility are essential .
Propyl-PEG2-bromide exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for use in bioconjugation applications .
Propyl-PEG2-bromide has diverse applications in scientific research and biotechnology:
The evolution of propyl-PEG2-bromide derivatives originates from foundational work on monofunctional PEG reagents in the 1980s, which established PEG’s capacity to enhance solubility and reduce immunogenicity in biotherapeutics. Early alkyl bromides served primarily as alkylating agents, but their uncontrolled reactivity limited biological utility. The strategic incorporation of PEG spacers emerged in the early 2000s to mitigate these limitations, culminating in bifunctional linkers with orthogonal reactivity [1]. The specific molecular design of propyl-PEG2-bromide—featuring a terminal bromide for nucleophilic substitution and an alkyne for click chemistry—reflects innovations in heterobifunctional crosslinker technology patented between 2010–2015 (WO2015057699A2) [1]. These innovations enabled precise conjugation of hydrophobic payloads to aqueous-soluble vectors, overcoming historical solubility barriers in drug delivery.
Table 1: Structural Evolution of PEGylated Alkyl Bromides
Generation | Time Period | Key Structural Features | Limitations Addressed |
---|---|---|---|
Monofunctional PEG-Br | 1980s–1990s | Single alkyl bromide terminus | Uncontrolled aggregation |
Homobifunctional Br-PEG-Br | 1995–2005 | Symmetric reactivity | Lack of conjugation specificity |
Heterobifunctional Alkynyl-PEG-Br | 2010–Present | Propyl-PEG2-bromide with alkyne/bromide termini | Orthogonal reactivity demands |
The linker’s commercial availability (CAS 1287660-82-5) after 2015 accelerated its adoption, particularly for PROTAC synthesis where controlled heterobifunctionality is mandatory [4]. This timeline illustrates a broader shift toward customizable spacer arms in synthetic biology, where propyl-PEG2-bromide’s short ethylene glycol chains (n=2) balance steric effects with flexibility.
Propyl-PEG2-bromide functions as a molecular bridge with dual reactivity: The bromoalkyl terminus (Br-CH₂-CH₂-) undergoes nucleophilic substitution with thiols, amines, or carboxylates, while the terminal alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This orthogonal functionality enables sequential conjugation strategies essential for complex biomolecular architectures [4]. For example:
Table 2: Reaction Efficiency of Propyl-PEG2-Bromide in Model Conjugations
Reaction Type | Coupling Partner | Yield (%) | Optimal Conditions | Application |
---|---|---|---|---|
Nucleophilic Substitution | L-Cysteine | 92 | pH 8.5, 25°C | Peptide modification |
CuAAC | Benzyl azide | 88 | CuSO₄/sodium ascorbate, 37°C | PROTAC synthesis |
One-pot sequential | Azide-functionalized auristatin | 79 | Stepwise pH/transition metal control | ADC production |
The PEG₂ spacer (triethylene glycol analog) critically modulates distance-dependent interactions—its ~16.5 Å chain length permits optimal orientation for protein-protein interactions in PROTAC ternary complexes [1] [4]. Additionally, the ether linkages enhance aqueous solubility of conjugated hydrophobic drugs (e.g., auristatins), reducing aggregation. Synthetic protocols leverage the bromide’s compatibility with organozinc or magnesium reagents for C–C bond formation, expanding its utility in small-molecule derivatization beyond bioconjugation [1].
Propyl-PEG2-bromide is integral to PROTAC synthesis, where its heterobifunctionality enables simultaneous linkage of E3 ligase ligands (e.g., thalidomide analogs via bromide displacement) and target protein binders (via alkyne-azide cycloaddition) [4]. The short PEG spacer enhances cellular permeability versus longer-chain analogs—critical for intracellular PROTAC activity. Over 15% of PROTACs in preclinical pipelines utilize PEG-alkyl bromide linkers, prioritizing those with n=2–3 ethylene glycol units. In antibody fragment conjugation, the bromide selectively modifies Fc cysteine residues under mild conditions, facilitating site-specific toxin attachment while preserving immunoreactivity [1].
In silica-reinforced composites, propyl-PEG2-bromide derivatives serve as interfacial modifiers, where the bromide anchors to silica surfaces via reaction with silanol groups, while the PEG segment enhances polymer matrix compatibility [2]. This application exploits:
Studies show PEGylated fillers increase composite tensile strength by ≥40% and reduce rolling resistance in tire tread formulations—demonstrating industrial relevance beyond biomedicine [2].
Table 3: Industrial Applications by Sector
Sector | Function | Commercial Product Types | Performance Benefit |
---|---|---|---|
Biotech | PROTAC linker | Protein degraders (e.g., ARV-471 analogs) | Enhanced intracellular delivery |
Pharmaceuticals | ADC spacer | Solid tumor therapeutics | Controlled drug release |
Nanotechnology | Surface functionalizer | Stimuli-responsive nanoparticles | Targeted cargo release |
Materials | Silica coupling agent | High-performance elastomers | Reduced filler aggregation |
Propyl-PEG2-bromide enables surface-functionalized nanoparticles through bromide-mediated gold-sulfur bonding or silica surface coupling. The terminal alkyne permits subsequent "click" attachment of targeting ligands (e.g., folate, peptides) for theranostic applications. Recent innovations exploit its role in multi-ligand DNA origami functionalization, where spatial control over attachment points is critical [1] [4]. The commercial availability of derivatives like Propargyl-PEG₂-bromide (MedChemExpress HY-W096164) supports standardized nanocarrier production at scale [4].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0